6-(1H-Imidazol-2-yl)picolinaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
208111-07-3 |
|---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
6-(1H-imidazol-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H7N3O/c13-6-7-2-1-3-8(12-7)9-10-4-5-11-9/h1-6H,(H,10,11) |
InChI Key |
WAUVMVGCIACKNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NC=CN2)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 1h Imidazol 2 Yl Picolinaldehyde
Chemo- and Regioselective Synthesis Strategies
Achieving chemo- and regioselectivity is a fundamental challenge in the synthesis of asymmetrically substituted pyridine-imidazole hybrids. The term "chemo-selectivity" refers to the ability to react with one functional group in the presence of others, while "regio-selectivity" pertains to controlling the position at which a reaction occurs on a molecule. In the context of 6-(1H-Imidazol-2-yl)picolinaldehyde, this means selectively forming the C-C bond between the C2 of the imidazole (B134444) and the C2 of the pyridine (B92270), and ensuring the aldehyde group is positioned specifically at the C6 position of the pyridine ring.
Strategies often involve the careful selection of starting materials, catalysts, and reaction conditions to direct the outcome of the reaction. For instance, transition-metal-catalyzed C-H annulations have been explored for the synthesis of related indole-fused heterocycles, where the catalyst plays a pivotal role in determining both chemo- and regioselectivity. researchgate.net Exploiting the inherent reactivity differences between positions on the pyridine and imidazole rings is key. An effective strategy for the regioselective synthesis of related benzo[c]pyrazolo researchgate.netnih.govnaphthyridines was achieved through a one-pot multi-component reaction in water, highlighting how the reaction pathway can be controlled to yield a specific isomer. nih.gov
Multi-step synthesis provides a robust, albeit often lengthy, approach to constructing complex molecules like this compound with high precision. These pathways allow for the isolation and purification of intermediates, ensuring that each transformation is successful before proceeding to the next, thereby guaranteeing the final regiochemistry.
A hypothetical multi-step synthesis could involve:
Initial Core Synthesis: Creation of a pre-functionalized pyridine or imidazole ring. For example, starting with a 6-substituted picolinonitrile or a similar precursor.
Heterocycle Formation: Cyclization reaction to form the second heterocyclic ring onto the first.
Functional Group Interconversion: Modification of the substituent at the 6-position to yield the final aldehyde group. This might involve the oxidation of a methyl or alcohol group or the reduction of a nitrile or ester.
A documented approach for synthesizing related 6-substituted imidazo[1,2-a]pyridines involved a three-step procedure to introduce the desired functionality. frontiersin.org This included the reduction of a nitro group, followed by the protection of the resulting amine, and subsequent reactions to build the final structure, demonstrating the control afforded by a stepwise approach. frontiersin.org
For example, a one-pot reaction for synthesizing 2,4,5-tri-substituted imidazole compounds involves refluxing a pyridine-carboxaldehyde, a benzil (B1666583) derivative, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695) with a catalytic amount of iodine. nih.gov This method has been successfully used to create imidazole-pyridine hybrids with high purity and good yields. nih.gov The development of such protocols is a significant focus in organic synthesis due to their efficiency. asianpubs.org While many reported methods suffer from long reaction times or harsh conditions, modern one-pot approaches aim to overcome these limitations. asianpubs.org
Table 1: Comparison of One-Pot Synthesis Conditions for Imidazole-Pyridine Scaffolds
| Method | Reactants | Catalyst/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Radziszewski Reaction | Pyridine-3-carboxaldehyde, 4,4′-dimethylbenzil, Ammonium acetate | Iodine / Ethanol | Reflux, 12h | 72% | nih.gov |
| Multi-component | Isatin, Malononitrile, 3-Aminopyrazole | Water | N/A | Good to Excellent | nih.gov |
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | CuSO₄·5H₂O, Sodium Ascorbate / t-BuOH:H₂O | Microwave (150 W), 30 min | 89% | researchgate.net |
Functionalization and Derivatization Approaches
Once the core 6-(1H-Imidazol-2-yl)pyridine scaffold is synthesized, further functionalization or derivatization can be performed to modify its properties. This can involve reactions on the pyridine ring, the imidazole ring, or the existing aldehyde group.
The introduction of substituents at the C6 position of the imidazo[1,2-a]pyridine (B132010) ring is a key strategy for tuning a molecule's properties. frontiersin.orgnih.gov For instance, a nitro group at this position can be reduced to an amine, which can then be further modified. frontiersin.org Another common derivatization is the N-alkylation of the imidazole ring, which can be achieved by reacting the parent compound with an alkyl halide in the presence of a base like anhydrous potassium carbonate (K₂CO₃). nih.gov This reaction proceeds to completion and can generate a variety of N-alkylated derivatives in good yields. nih.gov Such modifications are crucial for exploring structure-activity relationships in medicinal chemistry. nih.gov
Table 2: Examples of Functionalization Reactions on Imidazole-Pyridine Scaffolds
| Reaction Type | Reagents | Position of Modification | Purpose | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl halide, K₂CO₃, Acetonitrile | Imidazole Nitrogen | Introduce alkyl chains | nih.gov |
| Fluorination | N-fluorobenzenesulfonimide (NFSI), Sodium hydride | Pyridine Ring (C6-substituent) | Introduce fluorine atom | frontiersin.org |
| Nitro Group Reduction | H₂, Pd/C | Pyridine Ring (C6) | Convert nitro to amine for further reaction | frontiersin.org |
| Amine Protection | Boc₂O | Pyridine Ring (C6-amine) | Protect amine during subsequent steps | frontiersin.org |
Green Chemistry Principles in Synthesis
Modern synthetic chemistry places a strong emphasis on "green chemistry," which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several green strategies are applicable to the synthesis of this compound and related hybrids.
Key green approaches include:
Use of Benign Solvents: Replacing traditional volatile organic compounds with environmentally friendly solvents like water or ethanol. nih.govnih.govrsc.org Water-mediated, three-component, catalyst-free protocols have been developed for similar heterocyclic systems. nih.gov
Solvent-Free Reactions: Conducting reactions in the absence of any solvent, which reduces waste and simplifies purification. asianpubs.org An efficient one-pot, solvent-free method for imidazole synthesis involves heating the reactants together directly, leading to high yields and a reduced environmental impact. asianpubs.org
Alternative Energy Sources: Utilizing microwaves or ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov An ultrasonication strategy assisted by molecular iodine as a catalyst has been successfully used for synthesizing imidazo[1,2-a]pyridine scaffolds. nih.gov
Electrochemical Synthesis: Employing electrochemistry can avoid the need for external chemical oxidants or reducing agents, promoting higher atom economy. rsc.org An electrochemical method for cyclizing ketones with 2-aminopyridines has been developed, providing imidazo[1,2-a]pyridines under environmentally benign conditions. rsc.org
Table 3: Green Chemistry Approaches in Heterocycle Synthesis
| Principle | Methodology | Example System | Advantages | Reference |
|---|---|---|---|---|
| Benign Solvent | Reaction performed "on-water" | Benzo[c]pyrazolo researchgate.netnih.govnaphthyridines | Reduced waste, environmentally friendly | nih.gov |
| Solvent-Free | Direct heating of reactants | Imidazole derivatives | No toxic solvent, easy workup, lower cost | asianpubs.org |
| Alternative Energy | Microwave-assisted synthesis | Imidazo[1,2-a]pyridines | Reduced reaction time (30 min) | researchgate.net |
| Alternative Energy | Ultrasonication-assisted synthesis | Imidazo[1,2-a]pyridine scaffolds | Environmentally benign catalyst, use of water | nih.gov |
| Electrosynthesis | Electrochemically initiated cyclization | Imidazo[1,2-a]pyridines | No external oxidants, high atom economy | rsc.org |
Coordination Chemistry of 6 1h Imidazol 2 Yl Picolinaldehyde Metal Complexes
Ligand Design Principles and Coordination Modes
The versatility of 6-(1H-Imidazol-2-yl)picolinaldehyde as a ligand stems from its inherent structural characteristics, which allow for multiple modes of coordination with metal ions.
Tridentate Ligand Behavior
The primary coordination mode of this compound and its derivatives is as a tridentate ligand. This binding is achieved through the nitrogen atoms of the pyridine (B92270) ring, the imidazole (B134444) ring, and the aldehyde or a modified Schiff base functionality. This N,N,N-coordination creates a stable, pincer-like chelate around the metal center. nih.govmdpi.com This tridentate behavior is a key feature in the design of stable metal complexes. For instance, ligands like 2,6-bis(1H-imidazol-2-yl)pyridine, a related compound, coordinate to iron(II) ions in a tridentate fashion through the pyridine nitrogen and two imidazole nitrogen atoms, forming a stable coordination core. mdpi.com This mode of coordination is also observed in complexes with other first-row transition metals. nih.gov The resulting octahedral or distorted octahedral geometries are a common feature of these complexes. mdpi.comnih.gov
Hemilability and Adaptability of Coordination
While primarily acting as a tridentate ligand, this compound and its derivatives can exhibit hemilability. This means that one of the coordinating groups can detach from the metal center, allowing for dynamic changes in the coordination sphere. This adaptability is crucial in catalytic applications where the temporary dissociation of a ligand arm can open up a coordination site for substrate binding. The imidazole moiety, in particular, can exhibit this behavior. The flexibility of the ligand backbone allows it to adapt to the preferred coordination geometry of different metal ions. researchgate.net
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized using a variety of spectroscopic and diffraction techniques to determine their structure and properties.
Transition Metal Complexes
A wide range of transition metal complexes have been synthesized using ligands structurally related to this compound. These include complexes of:
Iron(II): Iron(II) complexes with the related ligand 2,6-bis(1H-imidazol-2-yl)pyridine have been synthesized and shown to exhibit high-temperature spin crossover behavior. mdpi.comnih.gov The iron(II) ion in these complexes is typically in a low-spin d6 configuration, resulting in diamagnetic properties. nih.gov
Cobalt(II): Cobalt(II) can be oxidized to Cobalt(III) during complex formation with similar hydrazone-based tridentate ligands. nih.govacs.org
Nickel(II): Nickel(II) forms stable complexes with these types of ligands, often resulting in hexa-coordinated structures. nih.govnationalmaglab.org The electronic structure of these complexes has been studied to understand their magnetic properties. digitellinc.com
Copper(I/II): Both Copper(I) and Copper(II) complexes have been prepared. nih.gov The coordination geometry around the copper center can vary, with some complexes exhibiting distorted square-pyramidal geometry. researchgate.net
Zinc(II): Zinc(II) readily forms complexes with these N-heterocyclic ligands. nih.govnih.govias.ac.in Due to its d10 electronic configuration, zinc(II) complexes are often used as diamagnetic references in spectroscopic studies. nih.gov
Palladium(II): While less common, palladium(II) complexes with similar pincer-type ligands are known and are of interest for their catalytic activities.
Table 1: Examples of Transition Metal Complexes with Related Ligands
| Metal Ion | Ligand Type | Coordination | Key Features | Reference(s) |
|---|---|---|---|---|
| Fe(II) | 2,6-bis(1H-imidazol-2-yl)pyridine | Tridentate | Spin Crossover | mdpi.comnih.gov |
| Co(II/III) | Picolinaldehyde hydrazone | Tridentate | Oxidation of Co(II) to Co(III) | nih.govacs.org |
| Ni(II) | Picolinaldehyde hydrazone | Tridentate | Hexa-coordinated | nih.gov |
| Cu(I/II) | Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | Bidentate | Mixed Valence | nih.gov |
Spectroscopic and Diffraction-Based Structural Confirmation of Complexes
In addition to X-ray diffraction, a suite of spectroscopic methods is employed to characterize the complexes in both solid and solution states:
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N (imine), C=O (aldehyde), and other characteristic bands upon complexation. researchgate.netias.ac.in
UV-Vis Spectroscopy: Electronic absorption spectra provide information about the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) and d-d transitions. mdpi.com These spectra are crucial for understanding the electronic structure of the complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure in solution. nih.gov
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the stoichiometry of the complexes in solution. nih.gov
Mössbauer Spectroscopy: For iron complexes, Mössbauer spectroscopy is particularly useful for determining the oxidation state and spin state of the iron center. mdpi.com
Electronic Structure and Spectroscopic Properties of Metal Complexes
The electronic structure of the metal complexes of this compound and its analogs is a key determinant of their physical and chemical properties. The interaction between the metal d-orbitals and the ligand orbitals gives rise to characteristic spectroscopic features.
The UV-Vis spectra of these complexes are typically dominated by intense bands in the ultraviolet region, which are assigned to π-π* transitions within the ligand. In the visible region, lower intensity bands corresponding to metal-to-ligand charge transfer (MLCT) and d-d transitions are often observed. mdpi.com The energy of these transitions is sensitive to the nature of the metal ion, its oxidation state, and the specific ligand environment.
For paramagnetic complexes, such as those of Fe(II) in the high-spin state or Cu(II), techniques like electron paramagnetic resonance (EPR) spectroscopy can provide detailed information about the electronic ground state and the nature of the metal-ligand bonding. nih.gov The electronic properties of these complexes can be further understood through computational methods, such as density functional theory (DFT), which can provide insights into the molecular orbital energies and electron distribution. digitellinc.com
UV-Vis, IR, and NMR Spectroscopy for Ligand-Metal Interaction Analysis
Spectroscopic techniques are fundamental in elucidating the coordination of this compound to a metal center. Analysis of UV-Vis, IR, and NMR spectra provides direct evidence of ligand-metal bond formation and insight into the electronic and structural properties of the resulting complexes.
UV-Vis Spectroscopy: The electronic absorption spectra of complexes containing imidazole and pyridine moieties are typically characterized by intense bands in the UV region corresponding to π→π* transitions within the ligand. Upon coordination to a metal ion, these bands may shift, and new, lower-energy bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) may appear in the visible region. For instance, in iron(II) complexes with the analogous ligand 2,6-bis(1H-imidazol-2-yl)pyridine, a strong field ligand, absorption bands are observed that are crucial for understanding spin crossover (SCO) phenomena. mdpi.combohrium.com The position of these bands can be influenced by the solvent and the counter-anions present in the complex. mdpi.combohrium.com
Interactive Table: UV-Vis Spectral Data for Analagous Iron(II) Complexes
| Complex | Absorption Maxima (nm) | Assignment | Reference |
| [Fe(L)₂]SO₄·0.5H₂O | ~550 (shoulder) | d-d/MLCT | mdpi.com |
| [Fe(L)₂]Br₂·H₂O | ~550 (shoulder) | d-d/MLCT | mdpi.com |
| Fe(L)₂₂ | ~550 (shoulder) | d-d/MLCT | mdpi.com |
| L = 2,6-bis(1H-imidazol-2-yl)pyridine |
IR Spectroscopy: Infrared spectroscopy is a powerful tool for confirming the coordination of the ligand. The vibrational frequencies of the pyridine and imidazole rings are expected to shift upon complexation. Of particular interest is the C=N stretching vibration of the imidazole ring and the ring vibrations of the pyridine moiety. For example, in metal complexes with imidazole-containing ligands, shifts in the C=N stretching frequency to higher or lower wavenumbers can indicate coordination to the metal center. nih.gov Similarly, changes in the vibrational modes of the pyridine ring provide evidence of its involvement in the coordination sphere. researchgate.net
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing diamagnetic metal complexes of this compound, such as those with Zn(II) or Ru(II). Upon coordination, the chemical shifts of the protons and carbons on the ligand are expected to change significantly. The protons closest to the metal center will typically experience the largest shifts. For instance, in zinc complexes with N-based polydentate ligands, the proton signals of the ligand are shifted upon complexation, providing clear evidence of coordination. mdpi.com The disappearance of the N-H proton signal from the imidazole ring upon deprotonation and coordination can also be observed. mdpi.com
Magnetic Properties and Spin Crossover Phenomena in Complexes
Iron(II) complexes with tridentate N-donor ligands like this compound are prime candidates for exhibiting spin crossover (SCO) behavior. This phenomenon involves a transition between a low-spin (LS, S=0) and a high-spin (HS, S=2) state, which can be triggered by external stimuli such as temperature, pressure, or light.
The magnetic properties of such complexes are typically studied using a SQUID magnetometer to measure the temperature dependence of the magnetic susceptibility. For an iron(II) SCO complex, the effective magnetic moment (µeff) will be close to 0 µB at low temperatures (LS state) and will increase to approximately 5.0-5.5 µB at higher temperatures (HS state).
Studies on iron(II) complexes with the analogous ligand 2,6-bis(1H-imidazol-2-yl)pyridine have shown that they exhibit high-temperature spin crossover. mdpi.combohrium.com The transition temperature (T₁/₂) can be influenced by the nature of the counter-anion and the presence of solvent molecules in the crystal lattice. mdpi.comresearchgate.net
Interactive Table: Magnetic Properties of Analagous Iron(II) SCO Complexes
| Complex | T₁/₂ (K) | µeff at 80 K (µB) | µeff at 600 K (µB) | Reference |
| [Fe(L)₂]SO₄·0.5H₂O | ~430 | ~0.8 | ~5.0 | mdpi.com |
| [Fe(L)₂]Br₂·H₂O | ~450 | ~0.7 | ~5.1 | mdpi.com |
| Fe(L)₂₂ | ~480 | ~0.6 | ~5.2 | mdpi.com |
| L = 2,6-bis(1H-imidazol-2-yl)pyridine |
Furthermore, some SCO complexes can exhibit the Light-Induced Excited Spin-State Trapping (LIESST) effect, where irradiation with light at low temperatures can trap the complex in the metastable high-spin state. rsc.orgacs.orgresearchgate.net This optically switchable magnetic property is of great interest for the development of molecular memory and switching devices. rsc.org
Photophysical Properties of Luminescent Metal Complexes
Metal complexes of this compound with d¹⁰ metal ions like Zn(II) or d⁶ ions like Ru(II) are expected to exhibit interesting photophysical properties, including luminescence. The emission properties of these complexes are highly dependent on the nature of the ligand and the metal center.
Complexes of Zn(II) with N-heterocyclic ligands often exhibit fluorescence originating from ligand-centered π→π or n→π transitions. mdpi.com The coordination to the metal ion can enhance the emission intensity and influence the emission wavelength. nih.govrsc.org
Ruthenium(II) complexes with polypyridyl-type ligands are well-known for their phosphorescent emission from a triplet MLCT excited state. nih.govrsc.org The introduction of the this compound ligand could lead to tunable luminescent properties. The emission of such complexes can be sensitive to the environment, such as pH or the presence of certain analytes, making them potential candidates for sensor applications. researchgate.netnih.govresearchgate.net
Interactive Table: Photophysical Data for Analagous Luminescent Metal Complexes
| Complex Type | Metal Ion | Emission Maxima (nm) | Quantum Yield (Φ) | Excited State Lifetime (τ) | Reference |
| [Zn(L')₂(Cl)₂] | Zn(II) | ~450 | ~0.3 | ~2-5 ns | mdpi.com |
| [Ru(bpy)₂(L'')]²⁺ | Ru(II) | ~610 | ~0.05 | ~200-400 ns | researchgate.net |
| L' and L'' represent structurally similar N-heterocyclic ligands. |
Solution-Phase Studies of Complex Formation and Stability
The formation and stability of metal complexes with this compound in solution are crucial for their potential applications, for example, in catalysis or as sensors. The stability of these complexes can be quantified by their formation constants (or stability constants), which are typically determined using techniques like potentiometric or spectrophotometric titrations. researchgate.netresearchgate.netacs.orgscispace.com
For imidazole-containing ligands, the stability of the metal complexes is often correlated with the basicity of the ligand and the nature of the metal ion. researchgate.net The stability generally follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
The pH of the solution plays a significant role in the complex formation, as the imidazole and pyridine nitrogen atoms have specific pKa values. nih.gov The protonation state of the ligand will affect its ability to coordinate to the metal ion. Studies on similar tridentate ligands have shown that they can form both 1:1 and 2:1 ligand-to-metal complexes in solution, depending on the stoichiometry and reaction conditions. cdnsciencepub.com The stability of these complexes can also be influenced by the solvent composition and the ionic strength of the medium. rsc.org
Catalytic Applications of 6 1h Imidazol 2 Yl Picolinaldehyde Based Systems
Homogeneous Catalysis
Systems based on ligands containing the pyridine-imidazole framework have been effectively employed in a variety of homogeneous catalytic reactions. The versatility of this ligand architecture allows for the coordination of a wide range of transition metals, enabling diverse catalytic activities.
Oxidation and Reduction Reactions
Complexes featuring pyridine (B92270) and imidazole-like moieties have shown promise in catalyzing oxidation and reduction reactions. For instance, ruthenium(II) complexes bearing pincer-type ligands with protic pyrazole (B372694) groups, which are structurally analogous to the imidazole (B134444) in the title compound, have been investigated for the transfer hydrogenation of ketones. yonedalabs.comnih.gov These reactions typically utilize a hydrogen donor like 2-propanol in the presence of a base to efficiently reduce ketones to their corresponding alcohols. yonedalabs.com The presence of the NH group in the imidazole or pyrazole ring can play a crucial role in the catalytic cycle, potentially participating in proton transfer steps. yonedalabs.comnih.gov
Iron-catalyzed oxidation reactions have also been explored. While not directly involving the title compound, iron complexes with phenanthroline ligands have been used for the visible-light-driven decarboxylative hydroxyalkylation of quinolines. rsc.org This highlights the potential of iron, a cost-effective and environmentally benign metal, in combination with nitrogen-containing heterocyclic ligands for oxidative transformations. rsc.org Furthermore, copper complexes with imidazole-containing ligands have been studied for their biomimetic catechol oxidase activity, demonstrating their ability to catalyze the oxidation of catechols.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation, has been a key area of application for palladium catalysts supported by nitrogen-containing ligands. yonedalabs.comlibretexts.org While specific studies on 6-(1H-Imidazol-2-yl)picolinaldehyde are scarce, related structures have been successfully employed. For example, palladium complexes of N-heterocyclic carbenes (NHCs) derived from imidazoles have been used as catalysts for Suzuki-Miyaura reactions. nih.gov These catalysts have shown good reactivity and chemoselectivity in the coupling of aryltriazenes with arylboronic acids. nih.gov
The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the active catalyst. libretexts.org The ligand plays a critical role in stabilizing the palladium center throughout this cycle.
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Related Catalysts
| Catalyst System | Electrophile | Nucleophile | Product | Yield (%) | Reference |
| Pd(OAc)₂ / Biarylphosphine Ligand | Aryl Tosylates/Mesylates | Arylboronic Acids | Biaryls | High | nih.gov |
| Polymer-supported Pd-NHC | 1-Aryltriazenes | Arylboronic Acids | Biaryls | Good to Excellent | nih.gov |
Polymerization Catalysis (e.g., Norbornene, Isoprene)
Complexes of late transition metals with pyridine-imine and related nitrogen-containing ligands have been extensively studied as catalysts for olefin polymerization. Nickel(II) complexes with ligands such as 2-(benzimidazol-2-yl)-6-(1-aryliminoethyl)pyridines have demonstrated good catalytic activities for the oligomerization and polymerization of ethylene.
In the realm of norbornene polymerization, palladium complexes with tridentate imidazo[1,5-a]quinolin-9-olate-1-ylidene (IzQO) ligands have shown high activities. These catalysts, in the presence of a cocatalyst like methylaluminoxane (B55162) (MAO) or dimethylaluminum chloride (Me₂AlCl), can produce high molecular weight polynorbornene.
Cobalt complexes with pyridine-oxazoline ligands have been investigated for the polymerization of isoprene. When activated with ethylaluminum dichloride (AlEt₂Cl), these catalysts can produce polyisoprene with high cis-1,4 selectivity. The choice of cocatalyst and the ligand structure significantly influence the catalytic activity and the microstructure of the resulting polymer.
Table 2: Polymerization Catalysis with Related Systems
| Catalyst System | Monomer | Cocatalyst | Polymer | Activity | Reference |
| Tridentate IzQO-Pd | Norbornene | Me₂AlCl | Polynorbornene | Up to 2.74 × 10⁸ g PNB (mol of Pd)⁻¹ h⁻¹ | |
| Pyridine-oxazoline-Co | Isoprene | AlEt₂Cl | Polyisoprene | - |
Asymmetric Catalysis
The development of chiral ligands for asymmetric catalysis is a major focus in modern synthetic chemistry. The pyridine-imidazole scaffold is well-suited for the design of chiral ligands by introducing stereogenic centers. Chiral pyridine-oxazoline ligands, which share structural similarities with derivatives of this compound, have been widely used in asymmetric catalysis. rsc.orgresearchgate.net
Copper(I) complexes with chiral pyridinyl-oxazoline ligands have been employed in asymmetric cyclopropanation reactions. nih.gov These catalysts can mediate the reaction between olefins and diazoacetates to produce cyclopropanes with moderate to good enantioselectivity. Furthermore, chiral bis(imidazolidine)pyridine-Cu(OTf)₂ complexes have been developed for the highly endo-selective asymmetric [3 + 2] cycloaddition of imino esters with nitroalkenes, affording the products in up to 99% ee. nih.gov The atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has also been achieved through an asymmetric multicomponent reaction catalyzed by a chiral phosphoric acid. nih.gov
Mechanistic Insights into Catalytic Cycles
Understanding the mechanistic pathways of catalytic reactions is crucial for the rational design of more efficient and selective catalysts. For catalysts based on pyridine-imidazole type ligands, several mechanistic aspects have been investigated.
In oxidation reactions, the mechanism can involve the formation of high-valent metal-oxo or metal-peroxo species that act as the active oxidants. In the case of iron-catalyzed reactions, a proposed mechanism involves the generation of an alkyl radical from a carboxylic acid, which then reacts with the substrate. rsc.org The resulting radical cation is subsequently oxidized by the Fe(III) species, which is then regenerated in the catalytic cycle. rsc.org
For cross-coupling reactions like the Suzuki-Miyaura coupling, the catalytic cycle is generally well-understood and proceeds through the steps of oxidative addition, transmetalation, and reductive elimination. libretexts.org The ligand's role is to modulate the electronic and steric properties of the metal center, thereby influencing the rates and selectivities of these elementary steps.
In polymerization catalysis, the mechanism often involves the coordination of the olefin to the metal center, followed by migratory insertion into a metal-alkyl bond. The structure of the ligand directly influences the regioselectivity and stereoselectivity of the insertion process, as well as the rate of chain transfer and termination reactions, which in turn determine the molecular weight and microstructure of the polymer.
In asymmetric catalysis, the chiral ligand creates a chiral environment around the metal center. rsc.org The enantioselectivity arises from the differential stabilization of the transition states leading to the two enantiomeric products. Detailed mechanistic studies, often aided by computational methods, are essential to understand the origin of stereocontrol and to design more effective chiral catalysts. researchgate.net For instance, in photoredox catalysis, mechanistic investigations can distinguish between singlet and triplet reactivity of the photocatalyst. beilstein-journals.org
Supramolecular Chemistry and Functional Materials Design
Self-Assembly of Coordination Architectures
The interplay of coordination bonds and weaker intermolecular forces, such as hydrogen bonding and π-π stacking, dictates the final supramolecular assembly. For instance, related pyridine-imidazole-based ligands have been shown to form discrete 0D coordination complexes. researchgate.net However, the introduction of suitable co-ligands can lead to the formation of 1D coordination polymers with diverse geometries like linear, zig-zag, and helical structures. researchgate.netnih.gov The specific conformation adopted by the ligand and the coordination geometry of the metal ion are critical factors in determining the final architecture.
Research on analogous systems, such as those involving 2,6-bis(imidazol-1-yl)pyridine, has demonstrated the formation of double helical motifs and zigzag polymeric chains with zinc(II) ions, highlighting the conformational flexibility of the ligand and its impact on the self-assembled structure. nih.gov Similarly, the reaction of related ligands with metal ions like silver(I) and iron(II) can yield discrete complexes in solution that crystallize as coordination polymers. anu.edu.au
| Feature | Description | Reference |
| Coordination Sites | The syn orientation of the sp2 nitrogen atoms in the pyridine (B92270) and imidazole (B134444) rings allows for bidentate chelation with metal ions. | researchgate.net |
| Supramolecular Interactions | Hydrogen bonding (N-H•••N, N-H•••O) and π-π stacking interactions contribute to the stability and dimensionality of the assembled structures. | researchgate.net |
| Structural Diversity | Can form discrete (0D) complexes or, with bridging co-ligands, 1D coordination polymers (e.g., linear, zig-zag, helical). | researchgate.netnih.gov |
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The principles governing the self-assembly of coordination architectures extend to the formation of more robust and porous materials like Metal-Organic Frameworks (MOFs) and coordination polymers. The ability of 6-(1H-Imidazol-2-yl)picolinaldehyde to act as a linker between metal nodes is central to the construction of these materials.
While specific research on MOFs derived directly from this compound is emerging, studies on structurally similar bis(imidazole) ligands provide significant insights. For example, Co(II) and Cu(I) coordination polymers have been synthesized using bis(imidazol-1-yl)butane and 1,4-bis(imidazol-1-ylmethyl)benzene, resulting in 2D network structures with large ring sizes. epa.gov These structures are further stabilized by intermolecular hydrogen bonding and π-π stacking, leading to extended supramolecular architectures. epa.gov
The choice of metal ion and reaction conditions, such as the solvent and temperature, can influence the dimensionality and topology of the resulting framework. Hydrothermal and solvothermal synthesis methods are commonly employed to facilitate the crystallization of these extended structures. nih.govepa.gov The aldehyde functionality on the picolinaldehyde moiety presents an opportunity for post-synthetic modification within the pores of a MOF, allowing for the introduction of new functionalities.
| Component | Role in MOF/Coordination Polymer Formation | Example from Analogous Systems | Reference |
| Organic Ligand | Acts as a linker connecting metal centers. | 1,4-bis(imidazol-1-yl)butane, 1,4-bis(imidazol-1-ylmethyl)benzene | epa.gov |
| Metal Ion | Forms coordination nodes. | Co(II), Cu(I), Zn(II) | nih.govepa.gov |
| Resulting Structure | Can form 1D, 2D, or 3D networks. | 2D networks with 36- and 84-membered rings. | epa.gov |
Sensor Development for Academic Applications (Non-Biological Analytes)
The unique electronic and structural properties of coordination complexes derived from this compound make them promising candidates for the development of chemical sensors for non-biological analytes. The interaction of an analyte with either the metal center or the ligand can induce a measurable change in the physical properties of the material, such as its color or fluorescence.
The aldehyde group is particularly significant in this context. It can be chemically modified to introduce specific recognition sites for target analytes. For instance, it can be converted into other functional groups that exhibit high affinity and selectivity for particular ions or molecules.
While direct applications of this compound in this area are under investigation, the broader field of plasmonic and electrochemical sensors provides a framework for its potential use. mdpi.com For example, the development of sensors for metal ions is a significant area of research. The coordination of a target metal ion can lead to a distinct spectroscopic or electrochemical response. The design of such sensors often involves creating a cavity or binding pocket that is complementary in size and electronic character to the target analyte.
| Sensor Type | Principle of Operation | Potential Role of this compound |
| Optical Sensors | Changes in absorbance or fluorescence upon analyte binding. | The ligand can be part of a fluorogenic or chromogenic system where coordination to an analyte alters its photophysical properties. |
| Electrochemical Sensors | Changes in redox potential or current upon analyte interaction. | The redox properties of the metal-ligand complex can be modulated by the binding of an analyte. |
Luminescent Materials and Photophysical Applications
Coordination complexes incorporating ligands like this compound often exhibit interesting luminescent properties. The combination of a conjugated organic ligand with a metal ion can lead to a variety of emissive excited states, including ligand-centered (π-π*), metal-centered (d-d), and charge-transfer (MLCT or LMCT) states.
The aldehyde group can influence the electronic properties of the ligand and, consequently, the photophysical characteristics of its metal complexes. By modifying the aldehyde, it is possible to tune the emission wavelength, quantum yield, and lifetime of the luminescent material.
Research on coordination polymers synthesized from similar bis(imidazole) ligands has demonstrated their potential as fluorescent materials. epa.gov The emission properties of these materials are often sensitive to their local environment, making them potentially useful in sensing applications. The rigid structure of coordination polymers can minimize non-radiative decay pathways, leading to enhanced emission intensity. The specific photoluminescent properties will depend on the choice of both the metal ion and the organic ligand.
| Feature | Influence on Luminescent Properties |
| Ligand Conjugation | The extended π-system of the pyridine-imidazole core can support emissive π-π* transitions. |
| Metal Ion | Heavy metal ions can enhance spin-orbit coupling, promoting phosphorescence. d-block metals can participate in MLCT or LMCT transitions. |
| Aldehyde Group | Can be modified to tune the electronic properties and, therefore, the emission characteristics of the complex. |
Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations are instrumental in providing a theoretical understanding of the molecular properties of a compound like 6-(1H-Imidazol-2-yl)picolinaldehyde at the atomic level. These calculations, primarily using Density Functional Theory (DFT) and to a lesser extent, ab initio methods, would offer deep insights into its behavior.
Prediction of Molecular Geometry and Electronic Structure
A fundamental step in the computational analysis would be the optimization of the molecular geometry of this compound. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. DFT methods, often with a functional like B3LYP and a basis set such as 6-311++G(d,p), are commonly used for this purpose. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.
Following geometry optimization, the electronic structure would be analyzed. This includes the distribution of electron density, the determination of atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital analysis), and the generation of a molecular electrostatic potential (MEP) map. The MEP map is particularly useful as it highlights the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |
| HOMO-LUMO Energy Gap | ΔE | Data not available |
| Electronegativity | χ | Data not available |
| Chemical Hardness | η | Data not available |
| Global Electrophilicity Index | ω | Data not available |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling can be a powerful tool to elucidate potential reaction mechanisms involving this compound. For instance, if this compound were to participate in a chemical reaction, DFT calculations could be used to map out the entire reaction pathway. This would involve identifying the structures of any transition states and intermediates.
By calculating the activation energies for different potential pathways, researchers could determine the most likely mechanism for a given reaction. This type of analysis is invaluable for understanding how the molecule might behave in a synthetic or biological context. However, no such mechanistic studies have been reported for this specific aldehyde.
Prediction of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm the molecular structure.
Infrared (IR) Spectroscopy: The vibrational frequencies can be calculated using DFT. These theoretical frequencies are often scaled by an appropriate factor to account for anharmonicity and other systematic errors, allowing for a direct comparison with an experimental IR spectrum. Each calculated vibrational mode can be animated to visualize the corresponding atomic motions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of peaks in experimental NMR spectra.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Vis spectrum.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
| IR Spectroscopy | C=O stretch (aldehyde) | Data not available |
| ¹H NMR | Aldehyde proton (CHO) chemical shift | Data not available |
| ¹³C NMR | Aldehyde carbon (CHO) chemical shift | Data not available |
| UV-Visible Spectroscopy | λmax | Data not available |
Bio Inorganic Chemistry and Biomimetic Modeling Strictly Non Clinical
Development of Biomimetic Models for Metalloenzymes (e.g., Superoxide (B77818) Dismutase)
The design of small molecule mimics of metalloenzymes is a cornerstone of bio-inorganic chemistry, providing insights into enzyme mechanisms and function. 6-(1H-Imidazol-2-yl)picolinaldehyde is a valuable precursor for ligands intended to model the active sites of enzymes such as superoxide dismutase (SOD). SOD enzymes are crucial for cellular defense against oxidative stress by catalyzing the dismutation of the superoxide radical (O₂⁻).
The general strategy involves the condensation of the picolinaldehyde derivative with an amine-containing molecule to form a Schiff base ligand. This ligand, which contains nitrogen and potentially oxygen donor atoms, can then stabilize a metal ion, often manganese (Mn) or copper (Cu), in a coordination environment that resembles the native enzyme's active site.
For instance, Schiff base ligands derived from the related picolinaldehyde (pyridine-2-carboxaldehyde) have been used to synthesize manganese(II) complexes that exhibit SOD-mimetic activity. nih.gov In one study, the reaction of picolinaldehyde with nicotinohydrazide and isonicotinohydrazide produced tridentate and bidentate ligands, respectively. The resulting Mn(II) complexes were shown to possess moderate SOD activity. nih.gov The imidazole (B134444) group in this compound is particularly relevant as it mimics the histidine residues that coordinate the metal ion in native Cu,Zn-SOD and Mn-SOD.
The catalytic activity of these synthetic mimics is typically assessed using established assays, such as the nitro blue tetrazolium (NBT) photoreduction inhibition method. The IC₅₀ value, which represents the concentration of the complex required to inhibit the NBT reduction by 50%, is a common metric for comparing the SOD-like activity of different compounds. Research on various Mn-Schiff base complexes has reported catalytic rate constants in the range of 0.65 to 1.54 × 10⁶ M⁻¹ s⁻¹. researchgate.net
Table 1: SOD-Mimetic Activity of a Representative Mn(II)-Schiff Base Complex (Note: This table is illustrative, based on data for related compounds, as specific data for derivatives of this compound is not available in the cited literature.)
| Complex Type | Ligand System | Metal Center | SOD-like Activity (IC₅₀) | Reference |
| Mononuclear Mn Complex | Picolinaldehyde Hydrazone Schiff Base | Mn(II) | Moderate activity reported | nih.gov |
Investigation of Metal Ion Binding and Transport Mechanisms (in vitro models)
The study of how metal ions are taken up, transported, and stored in biological systems is fundamental to understanding their roles in health and disease. Schiff base complexes derived from precursors like this compound serve as excellent in vitro models for these processes. The ability of the imidazole and pyridine (B92270) moieties to bind transition metals like copper(II), zinc(II), nickel(II), and cobalt(II) is well-documented. researchgate.netnih.gov
The synthesis typically involves the reaction of the aldehyde with an amino acid or another primary amine to create a polydentate ligand. derpharmachemica.com The subsequent complexation with a metal ion yields a stable coordination compound whose properties can be studied in solution. The formation of these complexes is confirmed through various analytical techniques.
Elemental Analysis: Confirms the metal-to-ligand ratio in the complex. Ratios of 1:1 and 1:2 are common. derpharmachemica.commdpi.com
Molar Conductance: Measurements in solvents like DMSO or DMF can determine whether the complex is an electrolyte or non-electrolyte, providing insight into the nature of the coordinated ions. researchgate.netderpharmachemica.com
Spectroscopy (IR, UV-Vis): Infrared (IR) spectroscopy is used to confirm the formation of the azomethine (C=N) bond of the Schiff base and to observe shifts upon coordination to the metal ion. UV-Visible spectroscopy provides information about the electronic environment of the metal ion and the geometry of the complex. nih.gov
By studying the formation, stability, and spectroscopic properties of these complexes, researchers can model aspects of metal ion binding in biological systems. The stability constants of these complexes are crucial for understanding the affinity of the ligand for different metal ions and for predicting their behavior in a biological medium. While direct transport studies are complex, these foundational binding studies are the first step in designing molecules that could potentially act as ionophores or models for metal trafficking proteins.
Fundamental Ligand-Biomolecule Interaction Studies (e.g., DNA, Protein binding in academic contexts)
Understanding how small molecules interact with biomacromolecules like DNA and proteins is a major focus of chemical biology and medicinal chemistry research. Metal complexes of Schiff bases derived from this compound are of significant academic interest for these studies due to their structural features, which allow for diverse binding modes.
DNA Binding
The planar aromatic rings of the pyridine and imidazole groups, and potentially of the amine used to form the Schiff base, make these complexes well-suited for interaction with DNA. The primary non-covalent binding modes investigated are intercalation, groove binding, and electrostatic interactions.
Intercalation: In this mode, the planar part of the complex inserts between the base pairs of the DNA double helix. This is often studied using UV-Vis absorption spectroscopy, where a red shift (bathochromism) and a decrease in molar absorptivity (hypochromism) in the presence of DNA are indicative of intercalation.
Groove Binding: Complexes can also bind to the minor or major grooves of DNA. This is often inferred from spectroscopic data and supported by molecular docking studies.
The strength of the interaction is quantified by the intrinsic binding constant (K_b), which can be determined from spectroscopic titration data. Copper(II) complexes of Schiff bases derived from benzimidazole (B57391) have been reported to bind to calf thymus DNA (CT-DNA) via intercalation with binding constants in the range of 3.2 × 10⁵ to 3.5 × 10⁵ M⁻¹. nih.gov Similarly, copper complexes with ligands derived from 2-hydroxynaphthalene-1-carbaldehyde showed K_b values up to 2.67 × 10⁵ M⁻¹. nih.gov These complexes can also promote DNA cleavage, acting as chemical nucleases, an activity that can be studied by gel electrophoresis. nih.gov
Table 2: DNA Binding and Cleavage Data for Representative Copper(II)-Schiff Base Complexes (Note: This table is illustrative, based on data for related compounds.)
| Complex | Binding Mode | Binding Constant (K_b, M⁻¹) | DNA Cleavage Activity | Reference |
| [Cu(L¹)(NO₃)] | Intercalation | 3.5 x 10⁵ | Substantial | nih.gov |
| [Cu(naph-pa)(phen)]Cl | Intercalation | 2.67 x 10⁵ | Efficient hydrolytic cleavage | nih.gov |
Protein Binding
The interaction of these metal complexes with proteins, such as serum albumins (e.g., bovine serum albumin, BSA), is another important area of investigation. These studies provide insight into the potential distribution and transport of such compounds in a biological system. Fluorescence spectroscopy is a primary tool for these investigations, as the intrinsic fluorescence of tryptophan residues in the protein is often quenched upon binding of a ligand.
The binding constant (K_a) and the number of binding sites (n) can be determined from the fluorescence quenching data using the Stern-Volmer equation. Studies on Mn(III), Co(III), and Fe(III) complexes with Schiff base ligands have demonstrated binding to BSA, with determined binding constants indicating strong interaction. researchgate.net This interaction is typically non-covalent, involving hydrophobic and electrostatic forces. researchgate.net
Future Directions and Emerging Research Avenues
Integration into Advanced Hybrid Materials
The unique structural characteristics of 6-(1H-Imidazol-2-yl)picolinaldehyde make it an exceptional candidate for the development of advanced hybrid materials. The pyridine (B92270) and imidazole (B134444) rings offer multiple coordination sites for metal ions, paving the way for the construction of sophisticated metal-organic frameworks (MOFs) and coordination polymers. The aldehyde functional group can be leveraged for post-synthetic modification, allowing for the covalent grafting of the molecule onto solid supports or the introduction of further functionalities.
The envisioned hybrid materials could exhibit a range of desirable properties, including high porosity, tunable electronic characteristics, and catalytic activity. For instance, MOFs incorporating this ligand could be designed for applications in gas storage and separation, where the specific interactions with the imidazole and pyridine moieties could lead to selective adsorption of certain gases. Furthermore, the introduction of this molecule into conductive polymers could yield materials with enhanced charge-transport properties for use in organic electronics.
Table 1: Potential Hybrid Materials Incorporating this compound
| Material Type | Potential Fabrication Method | Key Potential Properties | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis with metal salts | High surface area, tunable pore size, catalytic sites | Gas storage, chemical separations, heterogeneous catalysis |
| Functionalized Polymers | Grafting onto polymer backbones via the aldehyde group | Modified surface chemistry, enhanced thermal stability | Sensor development, smart coatings, drug delivery systems |
| Coordination Polymers | Self-assembly with various metal ions | Luminescent properties, magnetic behavior | Light-emitting devices, molecular magnets, data storage |
Exploration of Novel Reactivity and Chemical Transformations
The aldehyde group of this compound is a gateway to a wide array of chemical transformations, many of which remain to be explored for this specific molecule. Beyond standard aldehyde chemistry, the proximity of the imidazole and pyridine rings could lead to unique, intramolecularly-influenced reactivity.
Future research is expected to delve into reactions such as the Knoevenagel and Wittig reactions to extend the conjugated system of the molecule, potentially leading to novel dyes or photoactive compounds. Moreover, the aldehyde can serve as a handle for the synthesis of more complex heterocyclic systems through multicomponent reactions. The development of asymmetric transformations, where the chiral environment is influenced by a metal coordinated to the pyridine and imidazole nitrogens, represents a particularly exciting frontier.
Table 2: Prospective Chemical Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product Class | Significance |
| Knoevenagel Condensation | Active methylene (B1212753) compounds, base catalyst | Extended π-conjugated systems | Development of organic dyes and nonlinear optical materials |
| Wittig Reaction | Phosphonium ylides | Alkenyl-substituted pyridine-imidazoles | Synthesis of functionalized ligands and pharmaceutical intermediates |
| Asymmetric Aldol Addition | Chiral catalysts, enolates | Chiral β-hydroxy aldehydes | Access to enantiomerically pure building blocks for complex molecule synthesis |
| Multicomponent Reactions | Amines, isocyanides, etc. | Fused heterocyclic systems | Rapid generation of molecular complexity and novel scaffolds |
Synergistic Effects in Multi-component Systems
The presence of multiple, distinct functional domains within this compound suggests its potential to exhibit synergistic effects when incorporated into multi-component systems. In the realm of catalysis, for example, the imidazole ring could act as a proton shuttle or a general base, while a metal center coordinated to the pyridine ring performs a Lewis acid-catalyzed transformation. This cooperative action could lead to enhanced catalytic efficiency and selectivity.
In materials science, the combination of the metal-binding pyridine-imidazole unit and the reactive aldehyde could be exploited in the design of "smart" materials. For instance, a polymer incorporating this molecule could respond to changes in pH or the presence of specific metal ions through a change in its physical properties, triggered by reactions at the aldehyde or coordination events. The study of how the different components of the molecule interact and cooperate within larger systems will be a key area of future investigation.
Table 3: Potential Synergistic Applications of this compound
| Application Area | Interacting Components | Description of Synergy | Potential Outcome |
| Homogeneous Catalysis | Metal catalyst, substrate | Imidazole acts as a co-catalyst or proton relay for the metal center | Increased reaction rates and improved product selectivity |
| Supramolecular Chemistry | Guest molecules, secondary linkers | Aldehyde group provides a site for dynamic covalent chemistry, templated by the pyridine-imidazole unit | Formation of complex, self-assembled architectures with specific recognition properties |
| Sensor Technology | Analyte (e.g., metal ion), signal transducer | Analyte binding at the pyridine-imidazole core induces a chemical reaction at the aldehyde, leading to a detectable signal | Highly selective and sensitive chemical sensors |
Q & A
Q. What are the challenges in characterizing crystallinity?
- Methodology : Single-crystal X-ray diffraction requires high-purity samples. Slow evaporation from DMSO/water mixtures can yield crystals, but solvent inclusion may complicate analysis . Powder XRD and DSC assess polymorphic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
